![molecular formula C21H14Cl2N2O B14197615 Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- CAS No. 833458-07-4](/img/structure/B14197615.png)
Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- is an organic compound with the molecular formula C₁₃H₈Cl₂O. It is also known as 4,4’-Dichlorobenzophenone. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a central methanone group. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- is typically synthesized through the acylation of chlorobenzene with 4-chlorobenzoyl chloride. The reaction is conducted in the presence of an aluminum chloride catalyst in a petroleum ether solvent. The reaction can be represented as follows:
ClC6H5C(O)Cl+C6H5Cl→(ClC6H4)2CO+HCl
Industrial Production Methods
In industrial settings, the production of Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved include binding to active sites of enzymes and altering their conformation, thereby inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- can be compared with other similar compounds such as:
4,4’-Dichlorobenzophenone: Similar structure but lacks the pyrrole groups.
Bis(4-chlorophenyl)methanone: Similar structure but with different substituents.
4-Chlorophenyl sulfone: Contains a sulfone group instead of a methanone group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-.
Eigenschaften
CAS-Nummer |
833458-07-4 |
|---|---|
Molekularformel |
C21H14Cl2N2O |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]methanone |
InChI |
InChI=1S/C21H14Cl2N2O/c22-15-5-1-13(2-6-15)17-9-24-11-19(17)21(26)20-12-25-10-18(20)14-3-7-16(23)8-4-14/h1-12,24-25H |
InChI-Schlüssel |
QWRHBTOSLWHSCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CNC=C2C(=O)C3=CNC=C3C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
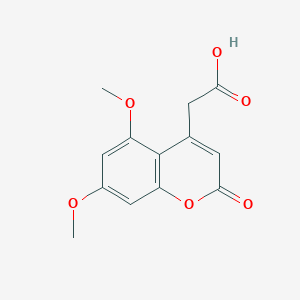
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)
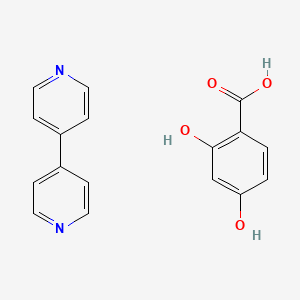

![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
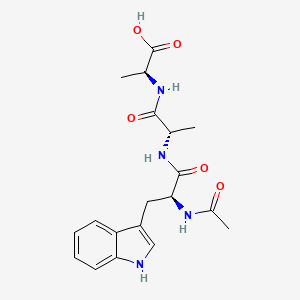
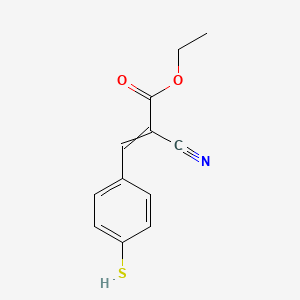
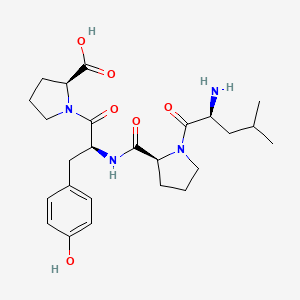
![1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone](/img/structure/B14197583.png)
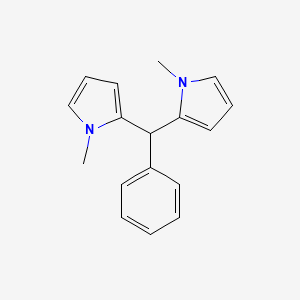
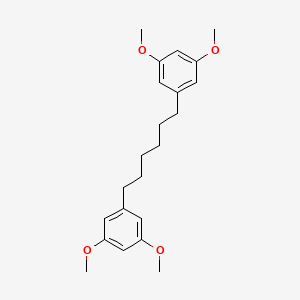
![1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14197607.png)
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)
